Isopropyl Phosphorodichloridate: A Technical Guide for Researchers
Isopropyl Phosphorodichloridate: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl phosphorodichloridate (CAS No. 56376-11-5) is a highly reactive organophosphorus compound widely utilized in synthetic chemistry as a potent electrophilic phosphorylating agent. Its utility stems from the presence of two labile chlorine atoms attached to a central phosphorus(V) atom, making it an essential building block for the introduction of the isopropyl phosphate moiety into a diverse range of molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and reactivity of isopropyl phosphorodichloridate. Detailed experimental methodologies, where available in the public domain, are presented, alongside visualizations of its structure and key reaction pathways to support its application in research and development.
Chemical Structure and Identification
Isopropyl phosphorodichloridate is the 1-methylethyl ester of phosphorodichloridic acid. The central phosphorus atom is bonded to two chlorine atoms, an oxygen atom leading to the isopropyl group, and a double-bonded oxygen atom, resulting in a tetrahedral geometry.
DOT Script for Isopropyl Phosphorodichloridate Structure
Caption: Chemical structure of isopropyl phosphorodichloridate.
Physicochemical Properties
Quantitative physical data for isopropyl phosphorodichloridate, such as boiling point and density, are not consistently reported in publicly available databases and chemical supplier information. This may be due to the compound's high reactivity and susceptibility to decomposition upon heating. For comparative purposes, data for the analogous ethyl phosphorodichloridate is included.
| Property | Value | Source(s) |
| IUPAC Name | Isopropyl phosphorodichloridate | |
| Synonyms | Isopropyl dichlorophosphate, Phosphorodichloridic acid, 1-methylethyl ester | |
| CAS Number | 56376-11-5 | [1] |
| Molecular Formula | C₃H₇Cl₂O₂P | [1] |
| Molecular Weight | 176.96 g/mol | [1] |
| Appearance | Not reported (expected to be a liquid) | |
| Boiling Point | Not available | |
| Boiling Point (Ethyl Analog) | 58-62 °C at 10 mmHg | [2] |
| Density | Not available | |
| Density (Ethyl Analog) | 1.35 g/mL at 19 °C | |
| Solubility | Reacts with water; likely soluble in anhydrous organic solvents. | [1] |
Experimental Protocols
Synthesis of Isopropyl Phosphorodichloridate
General Experimental Workflow:
DOT Script for Synthesis Workflow
Caption: General workflow for the synthesis of isopropyl phosphorodichloridate.
Synthesis of Phosphoramidates
Isopropyl phosphorodichloridate is a key reagent for the synthesis of phosphoramidates. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic phosphorus center, displacing one of the chloride ions to form an isopropyl phosphoramidochloridate intermediate. This intermediate can then be reacted with a second nucleophile[1]. A general procedure for the synthesis of phosphorochloridates from a dichlorophosphate and an amino ester hydrochloride is described, which can be adapted for reactions using isopropyl phosphorodichloridate.
Methodology for Phosphorochloridate Formation (Adapted):
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A solution of the appropriate amino ester hydrochloride (1.0 equivalent) and isopropyl phosphorodichloridate (1.0 equivalent) is prepared in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
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The solution is cooled to low temperatures (e.g., -78 °C).
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Anhydrous triethylamine (2.0 equivalents) is added dropwise to the stirred solution.
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The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.
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The reaction progress can be monitored by ³¹P NMR spectroscopy.
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Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable solvent like anhydrous diethyl ether, and the triethylammonium hydrochloride salt is removed by filtration.
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Evaporation of the filtrate yields the crude phosphoramidochloridate product.
Chemical Reactivity and Applications
The chemical behavior of isopropyl phosphorodichloridate is dominated by its highly electrophilic phosphorus center. This reactivity makes it a versatile phosphorylating agent.
Nucleophilic Substitution
The two chlorine atoms are excellent leaving groups, allowing for sequential substitution by a variety of nucleophiles, including alcohols, amines, and thiols[1]. This stepwise reactivity is particularly useful for the synthesis of unsymmetrical phosphate esters and phosphoramidates[1].
DOT Script for Nucleophilic Substitution Pathway
Caption: Reaction pathways for nucleophilic substitution.
Hydrolysis
Isopropyl phosphorodichloridate is highly susceptible to hydrolysis. In the presence of water, it readily decomposes to form isopropyl phosphoric acid and hydrochloric acid[1]. This reaction proceeds in a stepwise manner, with the initial formation of the unstable isopropyl phosphorochloridic acid intermediate[1]. Consequently, all reactions and handling of this reagent must be conducted under strictly anhydrous conditions.
Synthesis of Cyclic Phosphates
The reaction of isopropyl phosphorodichloridate with diols, such as 1,3-diols, provides a direct route for the synthesis of cyclic phosphate esters. This intramolecular cyclization occurs through the sequential displacement of the two chloride atoms by the hydroxyl groups of the diol, forming, for example, six-membered cyclic phosphate rings[1].
Analytical Characterization (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for the structural elucidation and purity assessment of isopropyl phosphorodichloridate[1].
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³¹P NMR: This is a highly informative technique for observing the phosphorus center directly. The chemical shift is sensitive to the electronic environment of the phosphorus atom. For phosphorodichloridates, the signal is expected in a specific region of the spectrum due to the presence of the electronegative chlorine and oxygen atoms[1]. While specific data for the isopropyl derivative is not available, related phosphorodichloridates typically show signals in the downfield region of the spectrum.
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¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the isopropyl group. This would likely consist of a doublet for the six methyl protons and a multiplet (septet or doublet of quartets due to P-H coupling) for the single methine proton.
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¹³C NMR: The carbon NMR spectrum would provide signals for the methyl and methine carbons of the isopropyl group.
Conclusion
Isopropyl phosphorodichloridate is a valuable and highly reactive reagent in organic synthesis, primarily serving as a precursor for a wide array of organophosphorus compounds, including phosphoramidates and phosphate esters. Its utility is underscored by its electrophilic nature, though this also necessitates careful handling under anhydrous conditions to prevent hydrolysis. While specific quantitative physical data and detailed experimental protocols are sparse in readily accessible literature, an understanding of its fundamental reactivity and structure, as outlined in this guide, provides a solid foundation for its successful application in a research and development setting.
